molecular formula C10H12N2O4 B13974109 N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide CAS No. 32445-18-4

N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide

Cat. No.: B13974109
CAS No.: 32445-18-4
M. Wt: 224.21 g/mol
InChI Key: AANLFBSXWWTGCV-UHFFFAOYSA-N
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Description

Terephthalic acid bis-(hydroxymethylamide) is an organic compound derived from terephthalic acid It is characterized by the presence of two hydroxymethylamide groups attached to the benzene ring of terephthalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of terephthalic acid bis-(hydroxymethylamide) typically involves the reaction of terephthalic acid with formaldehyde and ammonia. The process can be carried out under acidic or basic conditions, with the choice of catalyst and reaction temperature influencing the yield and purity of the product. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of terephthalic acid bis-(hydroxymethylamide) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of protic ionic liquids as both solvents and catalysts has also been explored to enhance the sustainability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Terephthalic acid bis-(hydroxymethylamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.

    Reduction: Reduction reactions can convert the hydroxymethylamide groups to primary amines.

    Substitution: The hydroxymethylamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.

Major Products Formed

    Oxidation: Terephthalic acid and its derivatives.

    Reduction: Primary amines and related compounds.

    Substitution: Substituted terephthalic acid derivatives.

Scientific Research Applications

Terephthalic acid bis-(hydroxymethylamide) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of high-performance materials, such as resins and coatings

Mechanism of Action

The mechanism of action of terephthalic acid bis-(hydroxymethylamide) involves its interaction with various molecular targets. The hydroxymethylamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In drug delivery systems, the compound can enhance the solubility and stability of active pharmaceutical ingredients, improving their bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Terephthalic acid bis-(hydroxymethylamide) is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound in both research and industrial contexts.

Properties

CAS No.

32445-18-4

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

1-N,4-N-bis(hydroxymethyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C10H12N2O4/c13-5-11-9(15)7-1-2-8(4-3-7)10(16)12-6-14/h1-4,13-14H,5-6H2,(H,11,15)(H,12,16)

InChI Key

AANLFBSXWWTGCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCO)C(=O)NCO

Origin of Product

United States

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